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Compound of Interest

Compound Name: 2-Phenyl-2-piperidinoacetamide
CAS No.: 7253-67-0
Cat. No.: B1345162
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Introduction and Chemical Context

a-Phenyl-2-piperidineacetamide (CAS: 19395-39-2), also known as ritalinic acid amide, is an
organonitrogen compound featuring a piperidine ring and a phenyl group attached to an
acetamide moiety [2]. In medicinal chemistry, it is primarily utilized as a chiral building block
and intermediate in the development of complex molecules targeting the central nervous
system, particularly those interacting with dopamine transporters, nicotinic acetylcholine
receptors (NAChRS), and sigma receptors [3].

Chemical and Physical Properties

The structural complexity of a-phenyl-2-piperidineacetamide necessitates precise analytical
tracking during pharmaceutical research. Below is a summary of its core properties and hazard
classifications based on standard laboratory data [2].

Table 1: Core Chemical Properties and GHS Classification
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Parameter Value | Description

IUPAC Name 2-phenyl-2-(piperidin-2-yl)acetamide
Molecular Formula C13H1sN20

Molecular Weight 218.29 g/mol

Topological Polar Surface Area 55.1 A2

Hydrogen Bond Donors/Acceptors 2/2

H302 (Harmful if swallowed), H315 (Causes
GHS Hazard Statements skin irritation), H319 (Causes serious eye

irritation)

Stereochemical Significance

The pharmacological viability of compounds derived from a-phenyl-2-piperidineacetamide is
heavily dependent on stereochemistry. The molecule possesses two distinct stereogenic
centers (the alpha-carbon and the C2 position of the piperidine ring), resulting in four possible
stereoisomers (two enantiomeric pairs of erythro and threo diastereomers) [3].

e (2R,2R) and (2S,2S) forms (threo): In downstream applications, the d-threo configuration
often exhibits the highest binding affinity and selectivity for CNS targets.

e (2R,2S) and (2S,2R) forms (erythro): These diastereomers are typically pharmacologically
inactive or exhibit mismatched stereochemistry for target receptors, necessitating rigorous
chiral resolution during research [3].

Analytical Characterization Workflow

In professional laboratory settings, assessing the purity and stereochemical integrity of a-
phenyl-2-piperidineacetamide is critical. Standard analytical workflows avoid synthetic
manipulation, focusing instead on structural validation.

4.1. High-Performance Liquid Chromatography (HPLC) To assess diastereomeric purity,
reverse-phase HPLC is employed. A typical system utilizes a C18 stationary phase. The mobile
phase generally consists of a buffered aqueous solution paired with an organic modifier (e.qg.,
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acetonitrile). UV detection is standard, leveraging the chromophore of the phenyl ring [3]. Chiral
stationary phases may be required to resolve specific enantiomers.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is utilized for the identification
of the compound and the quantification of trace impurities. Due to the polarity of the amide and
secondary amine groups, derivatization (e.g., using silylating agents) is often employed to
enhance volatility and improve chromatographic resolution before mass analysis [3].

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy *H and 13C NMR are crucial for
confirming the three-dimensional architecture. NMR helps verify the conformation of the
piperidine ring and the relative stereochemistry of the alpha-phenyl attachment, ensuring the
correct diastereomer has been isolated.
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Analytical characterization workflow for a-Phenyl-2-piperidineacetamide.

Laboratory Safety and Handling Protocols

As a biologically active intermediate, a-phenyl-2-piperidineacetamide must be handled strictly
within professional, properly equipped laboratory environments.
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Engineering Controls: All handling, weighing, and sample preparation must be conducted
within a certified chemical fume hood to prevent inhalation of particulates.

Personal Protective Equipment (PPE): Operators must wear standard chemical-resistant
nitrile gloves, a fastened laboratory coat, and splash-proof safety goggles [2].

Regulatory Compliance: Because it is a precursor to controlled substances, laboratories
must adhere to local and federal regulations regarding its procurement, storage, inventory
tracking, and disposal [1]. Waste streams must be treated as hazardous chemical waste and
disposed of through licensed environmental services.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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